Yttrium

説明

Yttrium is a rare earth metal with the atomic symbol Y, atomic number 39, and atomic weight of 88.91. It is a silvery-white, soft, ductile metal with a high melting point (1522 °C). This compound is found in minerals such as monazite, xenotime, and euxenite. This compound is used in many applications, including in the electronics industry, in medicine, and in the production of superconductors. This compound is also used in certain alloys and in the production of certain glass and ceramic products. This compound has many unique properties, such as its high melting point, low electrical resistivity, and low thermal expansion coefficient.

科学的研究の応用

Medical Imaging and Therapy : Yttrium finds extensive use in the medical field. It is utilized in medical lasers, biomedical implants, and as a component in radiopharmaceuticals. This compound isotopes like 90Y are used in radiotherapy and 86Y in positron emission tomography (PET) imaging. The isotope 89Y shows promise in hyperpolarised magnetic resonance imaging (MRI) (Tickner et al., 2020).

Marine Environment Impact : The increasing use of rare earth elements and this compound (REY) in various applications has raised concerns about their potential effects on marine ecosystems. Studies highlight the need for more research on the environmental distribution and impact of anthropogenic REY, including their bioavailability and effects at organismal and community levels (Piarulli et al., 2021).

Recovery from Waste : this compound recovery from various sources, including waste electrical and electronic equipment (WEEE), is crucial due to its increasing demand in high-tech products and the environmental impact of extraction methods. Various hydrometallurgical processes for extracting this compound from ores and wastes have been developed (Innocenzi et al., 2014).

Applications in Technology and Medicine : Over the past 200 years, this compound has seen an increase in both theoretical and applied research, finding diverse applications in advanced technology, instrumentation, medicine, and biotechnology. Its usage in radiation therapy, ND-YAG lasers for cancer treatment, and as markers in nutrition and biochemistry has been noted (Horovitz, 1995).

Magnetic and Dielectric Applications : this compound iron garnet (YIG) is a significant material in magneto-optical applications due to its high Faraday rotation and low dielectric losses. It has seen advances in methodologies, characterization, properties, and applications, particularly in communication systems (Arsad et al., 2023).

Electric Field Assisted Mining : Electric field assisted mining is a promising alternative for this compound extraction from soils, aiming to reduce environmental impact and energy consumption. This technique uses electrokinetic phenomena for extraction (Pires et al., 2019).

作用機序

Target of Action

Yttrium, a chemically versatile rare earth element, finds use in a range of applications including lasers and superconductors . In medicine, this compound-based materials are used in medical lasers and biomedical implants . The primary targets of this compound are the liver, bone, and spleen . This compound is also known to interact with proteins and DNA .

Mode of Action

This compound acts like a lanthanide in respect to its toxicological behavior . It is known to cause intracellular reactive oxygen species (ROS) overproduction and inhibition of antioxidative defense, leading to DNA damage and cytotoxicity in cells . This compound isotopes with mass numbers at or below 88 decay primarily by positron emission (proton → neutron) to form strontium (Z = 38) isotopes .

Biochemical Pathways

This compound can induce DNA damage through causing intracellular ROS overproduction and inhibition of antioxidative defense . This results in changes in the cellular Ca2+ level, chlorophyll activities, and photosynthetic rate . It also promotes the protective role of cell membranes and increases the plant’s ability to withstand various stresses and other environmental factors .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution, retention, metabolism, and clearance . This compound disappears from the blood within 1 day but is retained in the organs for a long time . The major route of excretion of REEs may be biliary excretion and the REEs might be excreted gradually into feces . Slight portions of the REEs may be excreted rapidly into urine .

Result of Action

The molecular and cellular effects of this compound’s action include reactive oxygen species (ROS) overproduction, decrease in ∆Ψm, and DNA damage . At a high this compound exposure concentration, specific DNA damage sensors ATM/ATR-Chk1/Chk2 are significantly decreased . The protein levels of key antioxidant genes Nrf2/PPARγ/HO-1 are also remarkably inhabited .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Due to their persistence and accumulation in the environment, the adverse effects of this compound have caused widespread concern .

生化学分析

Biochemical Properties

Yttrium plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It can mimic calcium in certain biochemical processes, which allows it to interfere with calcium-dependent enzymes and proteins. For example, this compound can interact with dihydropteridine reductase, an enzyme involved in the metabolism of tetrahydrobiopterin, a cofactor for the production of neurotransmitters . Additionally, this compound can bind to ionophores like A23187, facilitating its transport across cell membranes and mimicking calcium in histamine secretion processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect calcium signaling pathways by competing with calcium ions, leading to altered cellular responses. Studies have shown that this compound can induce acute hepatic injury and transient increases in plasma calcium levels when introduced into the body . Furthermore, this compound’s interaction with cellular components can lead to changes in gene expression, impacting cellular functions and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound ions can bind to calcium-binding proteins, altering their conformation and function. This binding can inhibit or activate enzymes that rely on calcium for their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable, but its degradation products can have different biochemical effects. Long-term studies have shown that this compound can accumulate in organs like the liver and spleen, leading to prolonged effects on cellular function . These effects can include sustained alterations in calcium metabolism and chronic hepatic injury.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant hepatic injury, increased plasma calcium levels, and accumulation in organs like the liver and spleen . These threshold effects highlight the importance of dosage considerations in the use of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by interfering with calcium-dependent enzymes and proteins. For example, this compound’s interaction with dihydropteridine reductase can impact the metabolism of tetrahydrobiopterin, affecting the production of neurotransmitters . Additionally, this compound can influence the activity of other enzymes involved in cellular metabolism, leading to changes in metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be taken up by phagocytic cells in the liver and spleen, where it accumulates and exerts its effects . This compound can also be transported across cell membranes by ionophores, mimicking calcium in various cellular processes . Its distribution within the body is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can accumulate in lysosomes within tumor and liver cells, where it may interfere with cellular processes . Its localization within cells can influence its biochemical effects and interactions with other biomolecules.

特性

IUPAC Name |

yttrium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQVUPCCIRVNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Y] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049816 | |

| Record name | Yttrium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.90584 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soft silvery-white metal in bulk. Dark-gray to black odorless powder. Mp: 1509 °C; bp 2927 °C. Density: 4.47 g cm-3 at 20 °C. May irritate the respiratory tract if inhaled as a powder. May irritate the digestive tract if swallowed. Vapors may cause dizziness or suffocation., Dark-gray to black, odorless solid; [CAMEO] Some compounds, e.g., nitrates, are soluble in water; [ACGIH], Solid, Dark-gray to black, odorless powder. Soft silvery-white metal in bulk., Dark-gray to black, odorless solid. | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Yttrium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Yttrium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | YTTRIUM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/546 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Yttrium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0673.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

5301 °F at 760 mmHg (NIOSH, 2023), 3345 °C, 5301 °F | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | YTTRIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | YTTRIUM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/546 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Yttrium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0673.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble in hot H2O (NIOSH, 2023), Decomposes in water, Soluble in dilute acids and potassium hydroxide solution, Soluble in hot H2O | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | YTTRIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Yttrium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0673.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4.47 (NIOSH, 2023) - Denser than water; will sink, 4.47 g/cu cm, 4.47 | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | YTTRIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | YTTRIUM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/546 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Yttrium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0673.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 6.66X10-11 Pa at 1000 K; 2.96x10-7 Pa at 1200 K; 1.17x10-4 Pa at 1400 K; 1.02x10-2 Pa at 1600 K; 0.316 Pa at 1800 K; 4.27 Pa at 2000 K; 35.9 Pa at 2200 K, 0 mmHg (approx) | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | YTTRIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | YTTRIUM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/546 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Yttrium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0673.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Iron-gray, lustrous powder; darkens on exposure to light, Hexagonal, silvery-metallic colored element...gray-black when finely divided. Brittle...harder than zinc. | |

CAS RN |

7440-65-5, 13598-57-7 | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Yttrium hydride (YH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTRIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58784XQC3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | YTTRIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Yttrium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | YTTRIUM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/546 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

2732 °F (NIOSH, 2023), 1522 °C, 1526 °C, 2732 °F | |

| Record name | YTTRIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | YTTRIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Yttrium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | YTTRIUM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/546 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Yttrium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0673.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the advantages of using yttrium oxyfluoride in plasma process chambers?

A1: this compound oxyfluoride demonstrates excellent resistance against physical etching from argon ion bombardment and chemical attack from NF3/Ar plasma, making it suitable for use in plasma process chambers with corrosive gases. [] Notably, YOF and Y5O4F7, the stable phases of this compound oxyfluoride, maintain a smooth surface even after Ar ion bombardment. []

Q2: Can this compound improve the properties of titanium aluminum alloys?

A2: Yes, adding a small amount of this compound (0.3 at.%) to titanium aluminum alloys containing niobium or vanadium significantly refines the microstructure, resulting in smaller grain size and lamellar spacing. [] This microstructural modification leads to improved room temperature tensile properties and enhanced hot workability. []

Q3: How does this compound affect the performance of Al7SiMg alloys?

A3: this compound additions to Al7SiMg alloys primarily influence the solidification process. [] While having minimal impact on the liquidus temperature, this compound significantly depresses the solidus and eutectic arrest temperatures, broadening the solidification range. [] This alteration can impact the microstructure and mechanical properties of the alloy.

Q4: What is the impact of this compound addition on the stability of zirconia ceramics?

A4: this compound oxide (Y2O3) acts as a stabilizer in zirconia (ZrO2) ceramics. [] When added to MgO-ZrO2 systems, Y2O3 prevents the decomposition of tetragonal and cubic phases into monoclinic and magnesia at high temperatures. [] This stabilization enhances the mechanical and electrical properties of the ceramics.

Q5: What is the crystal structure of Y2Pt6Al15?

A5: Y2Pt6Al15, a ternary rare-earth platinum aluminide, crystallizes in a hexagonal structure with the space group P63/mmc. [] Interestingly, the this compound and one aluminum site exhibit partial occupancies, resulting in a slightly different composition, Y1.357(3)Pt4Al9.99(2). []

Q6: Are there any known this compound-rich oxides besides the common cubic Y2O3?

A6: Yes, through reactive sputter deposition, a continuous series of this compound-rich oxides with orthorhombic crystal structures can be synthesized. [] These compounds form in a specific this compound concentration range of 40 to 75 at.%. []

Q7: How can this compound oxide be utilized in high-temperature sensor applications?

A7: Europium-doped this compound oxide (Y2O3:Eu3+) acts as a thermographic phosphor. [] Its charge transfer absorption bands exhibit noticeable shifts and broadening at elevated temperatures, making it suitable for high-temperature sensing. []

Q8: What are the potential applications of this compound sulfide nanofibers?

A8: this compound sulfide (Y2S3) nanofibers, synthesized through a combination of electrospinning and vulcanization, hold promise as high-performance thermoelectric materials, advanced ceramics, and environmentally friendly pigments for various nano-devices. []

Q9: Can this compound compounds be used to separate this compound from lanthanides?

A9: Yes, a selective separation process utilizes an organic phase containing an anionic extracting agent mixed with a substituted hydroxyquinoline. [] When this organic phase contacts an aqueous solution containing this compound and lanthanides, the lanthanides preferentially transfer to the organic phase, leaving the aqueous solution enriched in this compound. []

Q10: How is this compound used in medical applications?

A10: this compound-90, a radioactive isotope, is used in radiation synovectomy for treating inflammatory joint conditions. [, , ] It is typically incorporated into hydroxyapatite particles (90Y-HA), which demonstrate good in vitro stability and high labeling yield. []

Q11: Can this compound enhance the performance of nanoscandate cathodes?

A11: Doping nanoscandate cathodes with a small amount of this compound oxide (3%-5% by weight) significantly improves emission uniformity. [] These this compound-doped nanoscandate cathodes have demonstrated high emission current densities (>80 A/cm2) under deep space charge conditions, making them promising for high-power vacuum electronic devices. []

Q12: What are the potential benefits of using this compound in the preparation of medical-grade 90Y?

A12: this compound imprinted polymers (IIPs) synthesized using a homemade this compound chelator show high selectivity for this compound ions. [] These IIPs can effectively extract radio-yttrium from strontium with high radionuclidic and radiochemical purity, making them valuable for producing medical-grade 90Y. []

Q13: Can this compound acetylacetonate complexes be directly synthesized in organic systems?

A14: Yes, dissolving metallic this compound in organic systems containing acetylacetone (HAcac) enables the direct synthesis of various this compound acetylacetonate complexes. [] The specific complex formed depends on the other components present in the reaction system, such as acetone, ether, dioxane, or acetonitrile. []

Q14: What insights can computational chemistry provide regarding the interaction of this compound with hydrogen?

A15: Quantum model calculations have been used to study inelastic collision processes between this compound atoms/ions and hydrogen atoms. [] These calculations provided valuable data on rate coefficients for various processes like mutual neutralization, ion-pair formation, excitation, and de-excitation over a range of temperatures (1000-10,000 K). []

Q15: How can trace amounts of this compound be determined in tea samples?

A16: Oscillo polarography provides a sensitive method for determining trace levels of this compound in tea. [] This method relies on the formation of a complex between this compound(III) and 3-thiazolylazo-5-amino phenol in an NH3-NH4Cl buffer solution, producing a measurable polarographic signal. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

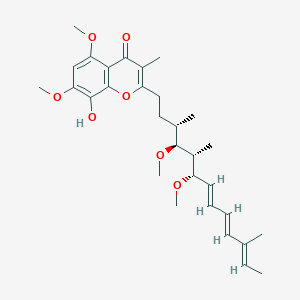

![Acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester](/img/structure/B1196355.png)